4-(5-Bromo-pyridin-2-yl)-isoquinoline
Overview
Description
4-(5-Bromo-pyridin-2-yl)-isoquinoline is a heterocyclic compound that features both pyridine and isoquinoline rings. The presence of a bromine atom at the 5-position of the pyridine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Bromopyridine compounds have been known to interact with gag-pol polyprotein .
Mode of Action
Bromopyridine compounds are often used in the synthesis of various pharmaceuticals, suggesting they may interact with biological targets in a variety of ways .
Biochemical Pathways
Bromopyridine compounds are often used in the synthesis of various pharmaceuticals, suggesting they may interact with a variety of biochemical pathways .
Result of Action
Bromopyridine compounds are often used in the synthesis of various pharmaceuticals, suggesting they may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline typically involves a Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with various arylboronic acids to produce the desired compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-pyridin-2-yl)-isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(5-Bromo-pyridin-2-yl)-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of 4-(5-Bromo-pyridin-2-yl)-isoquinoline.
4-(5-Bromopyridin-2-yl)carbonylmorpholine: Another brominated pyridine derivative with different functional groups.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff base compound with a bromopyridine moiety.
Uniqueness
This compound is unique due to its combination of pyridine and isoquinoline rings, which provides a versatile scaffold for the development of various bioactive molecules. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYRNQDDKWKZLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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